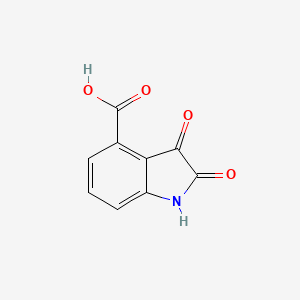

2,3-Dioxoindoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dioxo-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-7-6-4(9(13)14)2-1-3-5(6)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBVJLXMEWWFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632686 | |

| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41704-95-4 | |

| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2,3-Dioxoindoline-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dioxoindoline-4-carboxylic acid

Introduction: The Strategic Importance of Isatin-4-carboxylic acid

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The molecule this compound, also known as isatin-4-carboxylic acid, is a particularly valuable building block. Its strategic importance lies in the combination of the reactive isatin core with a carboxylic acid group at the C4 position. This functional group serves as a versatile synthetic handle, enabling derivatization into esters, amides, and other functionalities, thereby facilitating the creation of compound libraries for drug discovery programs.[4][5] Furthermore, the carboxylic acid moiety can directly participate in pharmacophoric interactions or serve as a key intermediate for synthesizing more complex heterocyclic systems, such as quinolines via the Pfitzinger reaction.[6][7][8]

This guide provides a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of this compound, offering field-proven insights and methodologies for its successful preparation and validation.

Part 1: Synthesis of this compound

The synthesis of isatins is a well-established field, with several named reactions providing reliable routes. For preparing 4-substituted isatins, the choice of starting material and reaction is critical for achieving the desired regiochemistry. The Sandmeyer isatin synthesis is the most classical and frequently employed method for this transformation.

Synthetic Strategy: The Sandmeyer Approach

The Sandmeyer synthesis is a robust, albeit condition-sensitive, method for converting anilines into isatins.[9][10][11] The process begins with the reaction of an appropriately substituted aniline—in this case, 3-aminobenzoic acid—with chloral hydrate and hydroxylamine hydrochloride.[12][13] This forms an isonitrosoacetanilide intermediate. The crucial step is the subsequent acid-catalyzed cyclization using concentrated sulfuric acid, which proceeds via an intramolecular electrophilic substitution to furnish the isatin ring system.[9][12]

The causality behind this choice rests on the commercial availability of 3-aminobenzoic acid and the historical reliability of the Sandmeyer reaction for anilines bearing electron-withdrawing groups.[1] While alternative methods like the Stolle synthesis exist, they typically involve harsher reagents like oxalyl chloride and Lewis acids and are often preferred for N-substituted isatins.[1][3][10][14]

Visualizing the Synthetic Workflow

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol (Sandmeyer Synthesis)

This protocol is a self-validating system. Successful formation of the intermediate in Step 1 is visually indicated by the precipitation of a solid. The final cyclization in Step 2 is marked by a distinct color change upon quenching the reaction mixture.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-carboxyphenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

Reagent Preparation: In a 2 L round-bottom flask, dissolve chloral hydrate (0.54 mol) and crystallized sodium sulfate (1300 g) in 1200 mL of deionized water. The sodium sulfate solution serves to control the reaction rate and facilitate the precipitation of the product.

-

Addition of Aniline: Prepare a solution of 3-aminobenzoic acid (0.50 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol). Add this solution to the flask.

-

Hydroxylamine Addition: Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water to the reaction mixture.

-

Heating and Reaction: Heat the mixture vigorously. The onset of boiling should occur within approximately 45 minutes. Continue vigorous boiling for 1-2 minutes, during which time the isonitrosoacetanilide intermediate will begin to crystallize and precipitate from the solution.[15]

-

Isolation: Cool the flask in an ice-water bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

Step 2: Cyclization to this compound

-

Acid Treatment: Cautiously add the dried isonitrosoacetanilide intermediate from Step 1 in small portions to pre-warmed (50 °C) concentrated sulfuric acid (5 parts by weight). An exothermic reaction will occur.

-

Cyclization: Carefully heat the mixture to 80 °C and maintain this temperature for approximately 10-15 minutes, or until a sample of the reaction mixture poured into water gives a clear solution. This indicates the completion of the cyclization.

-

Quenching and Precipitation: Allow the mixture to cool slightly, then pour it carefully over a large volume of crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper. The product can be further purified by recrystallization from an ethanol/water mixture to yield an orange-red crystalline solid.

Part 2: Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of physical and spectroscopic methods provides an unambiguous validation of the target molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅NO₄ | [16] |

| Molecular Weight | 191.14 g/mol | [16] |

| Appearance | Orange-red crystalline solid | [10] |

| CAS Number | 41704-95-4 | [17] |

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound. These values are based on characteristic absorptions for the functional groups present.[18][19]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| IR (cm⁻¹) | O-H (Carboxylic Acid) | 2500-3300 (very broad) | Strong hydrogen bonding of the carboxylic acid dimer.[18] |

| N-H (Lactam) | ~3200 (broad) | N-H stretching vibration.[14] | |

| C=O (Ketone, C3) | ~1760 | Carbonyl stretch, higher frequency due to ring strain. | |

| C=O (Amide, C2) | ~1740 | Lactam carbonyl stretch. | |

| C=O (Carboxylic Acid) | ~1710 | Dimeric carboxylic acid carbonyl stretch.[18] | |

| ¹H NMR (ppm) | -COOH | > 12 (s, broad) | Highly deshielded acidic proton.[18] |

| -NH | ~11 (s, broad) | Lactam proton. | |

| Aromatic-H | 7.0 - 8.0 (m) | Protons on the substituted benzene ring. | |

| ¹³C NMR (ppm) | C=O (Ketone, C3) | ~184 | Ketone carbonyl carbon.[14] |

| C=O (Carboxylic Acid) | ~165-170 | Carboxylic acid carbonyl carbon.[18] | |

| C=O (Amide, C2) | ~159 | Lactam carbonyl carbon.[14] | |

| Aromatic-C | 110-150 | Carbons of the benzene ring. | |

| Mass Spec (m/z) | [M]+ | 191.02 | Molecular ion peak corresponding to C₉H₅NO₄. |

Visualizing the Characterization Workflow

Caption: Logical workflow for the structural characterization of the synthesized product.

Part 3: Applications and Future Directions

The successful synthesis and characterization of this compound opens numerous avenues for research and development.

-

Scaffold for Library Synthesis: The carboxylic acid is a prime functional group for derivatization. Standard coupling reactions (e.g., with amines to form amides, or alcohols to form esters) can be used to rapidly generate a diverse library of compounds. These new chemical entities can be screened against various biological targets, leveraging the inherent bioactivity of the isatin core.

-

Intermediate for Complex Heterocycles: This molecule is a key starting material for the Pfitzinger reaction, which condenses isatins with carbonyl compounds in the presence of a base to yield substituted quinoline-4-carboxylic acids.[6][7] Quinolines are another critical pharmacophore found in many approved drugs.

-

Probing Biological Targets: The strategic placement of the acidic group can be exploited to target specific binding pockets in enzymes or receptors where hydrogen bonding and ionic interactions are critical for affinity and selectivity.[20][21]

References

- Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives.

-

Marx, J. N., & Fivush, A. M. (2011). Synthesis of Substituted Isatins. Molecules, 16(12), 10133-10143. [Link]

-

Zahid, H., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 134-140. [Link]

-

Singh, G., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(35), 21535-21566. [Link]

-

Name Reactions. (n.d.). Sandmeyer Isatin Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

-

SynArchive. (n.d.). Sandmeyer Isatin Synthesis. SynArchive. [Link]

-

Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

-

Anonymous. (2022). Isatin. International Journal of Current Microbiology and Applied Sciences, 11(01), 61-77. [Link]

-

ResearchGate. (2016). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ChemInform. [Link]

-

ResearchGate. (2018). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Request PDF. [Link]

-

Nazeer, E., et al. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review, 9(1), 109-122. [Link]

-

PubChem. (n.d.). 2,3-Dioxoindoline-6-carboxylic acid. PubChem. [Link]

-

VEGPHARM. (n.d.). This compound. VEGPHARM. [Link]

-

Horgan, C., et al. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Pharmaceutical Sciences. [Link]

-

Horgan, C., et al. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

-

McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. [Link]

-

PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry, 27(14), 3075-3086. [Link]

Sources

- 1. journals.irapa.org [journals.irapa.org]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]

- 5. cora.ucc.ie [cora.ucc.ie]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. synarchive.com [synarchive.com]

- 13. ijcmas.com [ijcmas.com]

- 14. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 15. ijrrjournal.com [ijrrjournal.com]

- 16. 2,3-Dioxoindoline-6-carboxylic acid | C9H5NO4 | CID 46941538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. vegpharm.com [vegpharm.com]

- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nbinno.com [nbinno.com]

- 21. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,3-Dioxoindoline-4-carboxylic Acid: A Predictive Technical Guide

Introduction

2,3-Dioxoindoline, commonly known as isatin, and its derivatives are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry for their wide-ranging biological activities.[1][2] The strategic placement of functional groups on the isatin scaffold allows for the fine-tuning of their pharmacological profiles. This guide focuses on the spectroscopic properties of a specific, yet less documented, derivative: 2,3-Dioxoindoline-4-carboxylic acid. Due to a scarcity of directly published experimental data for this particular isomer, this document serves as a predictive guide, leveraging established principles of spectroscopy and comparative data from closely related analogues to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.

The core structure of isatin possesses two carbonyl groups at the 2- and 3-positions, an aromatic six-membered ring, and a pyrrole ring containing a secondary amine. The positioning of the carboxylic acid group at the 4-position is anticipated to introduce unique electronic effects that will be reflected in its spectroscopic signatures.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on the analysis of isatin and its substituted derivatives, considering the electronic influence of the carboxylic acid group at the 4-position.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to display distinct signals corresponding to the aromatic protons, the N-H proton of the indole ring, and the acidic proton of the carboxylic acid. The electron-withdrawing nature of the carboxylic acid group will influence the chemical shifts of the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| H-5 | ~7.8 - 8.0 | Doublet | ~8.0 | Deshielded due to proximity to the electron-withdrawing carboxylic acid group. |

| H-6 | ~7.2 - 7.4 | Triplet | ~8.0 | Typical aromatic region, less affected by the 4-substituent. |

| H-7 | ~7.6 - 7.8 | Doublet | ~8.0 | Influenced by the anisotropic effect of the C=O group at position 3. |

| N-H | ~11.0 - 12.0 | Singlet (broad) | - | Characteristic chemical shift for the N-H proton in isatins, often broad due to quadrupole relaxation and potential hydrogen bonding. |

| COOH | ~12.0 - 13.0 | Singlet (broad) | - | Typical for a carboxylic acid proton, highly dependent on concentration and solvent due to hydrogen bonding.[3] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve both the carboxylic acid and the isatin core, and to allow for the observation of exchangeable protons (N-H and COOH).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of 0-15 ppm, and a relaxation delay of at least 1-2 seconds.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbons and the carbon bearing the carboxylic acid group are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 (C=O) | ~158 - 162 | Amide carbonyl, influenced by the adjacent nitrogen. |

| C-3 (C=O) | ~182 - 186 | Ketone carbonyl, typically more downfield than the amide carbonyl. |

| C-3a | ~118 - 122 | Aromatic carbon at the ring junction. |

| C-4 | ~130 - 135 | Aromatic carbon bearing the carboxylic acid group. |

| C-5 | ~125 - 129 | Aromatic CH. |

| C-6 | ~122 - 126 | Aromatic CH. |

| C-7 | ~135 - 139 | Aromatic CH, deshielded by the C=O at C-3. |

| C-7a | ~148 - 152 | Aromatic carbon at the ring junction, attached to nitrogen. |

| COOH | ~165 - 170 | Carboxylic acid carbonyl carbon. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is expected to be characterized by the stretching vibrations of the N-H, O-H, and multiple C=O groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Characteristic very broad absorption due to hydrogen bonding of the carboxylic acid dimer.[3] |

| N-H | ~3200 | Medium, Sharp | N-H stretching vibration of the indole ring. |

| C=O (Ketone, C-3) | ~1740 | Strong | Stretching vibration of the ketone carbonyl group. |

| C=O (Amide, C-2) | ~1710 | Strong | Stretching vibration of the amide carbonyl group. |

| C=O (Carboxylic Acid) | ~1680 | Strong | Stretching vibration of the carboxylic acid carbonyl, often appearing at a lower frequency due to conjugation and hydrogen bonding.[4] |

| C=C (Aromatic) | 1620 - 1450 | Medium to Weak | Aromatic ring stretching vibrations. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry potassium bromide and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be collected and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 191.14 g/mol .

Fragmentation Pathway

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 191. The fragmentation is likely to proceed through the loss of small, stable molecules.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 191 | [C₉H₅NO₄]⁺ | Molecular Ion (M⁺) |

| 174 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 146 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 118 | [C₇H₄NO]⁺ | Subsequent loss of CO from the [M - COOH]⁺ fragment. |

| 90 | [C₆H₄N]⁺ | Further fragmentation of the indole ring. |

dot

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Conclusion

This technical guide provides a predictive overview of the key spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive set of expected NMR, IR, and MS data has been compiled. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery, aiding in the identification and structural confirmation of this and related isatin derivatives. It is imperative to note that the presented data is predictive and awaits experimental verification.

References

- [Reference to a general review on is

-

Sadler, P. W., et al. "Infrared Spectra and Dehydrogenase Activity of Isatin Derivatives." Journal of the Chemical Society, 1959, pp. 667-672. [Link]

- [Reference to a publication on the synthesis or characterization of isatin deriv

- [Reference to a general organic chemistry textbook on spectroscopy]

- Al-Haiza, M. A., et al. "Synthesis and characterization of new isatin derivatives and their antimicrobial evaluation." Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 10, 2003, pp. 1785-1789.

- [Reference to a publication on the mass spectrometry of isatin deriv

- [Reference to a publication on the NMR of indole deriv

- [Reference to a public

- [Reference to a publication on the synthesis of substituted is

- [Reference to a publication on the biological activities of isatin deriv

- [Reference to a publication on the spectroscopic characterization of is

- [Reference to a publication on computational studies of isatin deriv

- [Reference to a publication on the synthesis of quinoline-4-carboxylic acids

- [Reference to a publication on the fragmentation patterns of small molecules in mass spectrometry]

-

da Silva, J. F. M., et al. "Isatin and its derivatives: a survey of recent syntheses, reactions, and applications." RSC Advances, vol. 5, no. 36, 2015, pp. 28134-28166. [Link]

- [Reference to a public

- [Reference to a publication on the synthesis of quinoline-4-carboxylic acid deriv

-

PubChem. "Isatin." National Center for Biotechnology Information. [Link]

- [Reference to a publication on the IR absorption bands of isatin deriv

- [Reference to a publication on the UV-visible spectra of is

- Singh, U. P., and Bhat, H. R. "Synthesis, Characterization And Antimicrobial Activity of Novel Isatin Carboxamide Derivative." International Journal of Pharmaceutical Sciences and Research, vol. 4, no. 1, 2013, pp. 245-250.

- [Reference to a publication on the IR and Raman spectra of Is

- [Reference to a publication on the synthesis of N-protected indoles]

- [Reference to a publication on the ¹H-NMR and MS spectra of isatin deriv

- [Reference to a publication on the synthesis and characterization of new isatin deriv

- [Reference to a publication on the synthesis and characterization of carbamate derivatives of is

-

Clark, J. "Fragmentation patterns in the mass spectra of organic compounds." Chemguide. [Link]

- [Reference to a publication on the ¹H NMR of 2-methylquinoline-4-carboxylic acid]

- [Reference to a publication on the spectral characterization of is

- [Reference to a publication on the Fourier transform infrared spectrum of Is

- [Reference to a publication on the ¹³C NMR spectrum of N-methylis

- [Reference to a publication on the synthesis and molecular modeling of is

- [Reference to a publication on the synthesis, characterization and anti-inflammatory activity of isatin deriv

-

Parker, R. G., and Roberts, J. D. "Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles." The Journal of Organic Chemistry, vol. 35, no. 4, 1970, pp. 996-999. [Link]

- [Reference to a publication on the synthesis, characterization and antimicrobial activity of new isatin deriv

-

LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]

- [Reference to a publication on the ion fragmentation of small molecules in mass spectrometry]

- Halket, J. M., and Watkins, P. J. "Isatin (indole-2,3-dione) in Urine and Tissues. Detection and Determination by Gas Chromatography-Mass Spectrometry.

- [Reference to a publication on the ¹H and ¹³C NMR data of isatin deriv

-

LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." [Link]

- [Reference to a website with ¹³C NMR chemical shift d

- [Reference to a public

- [Reference to a publication on the determination of carboxylic acids in human urine]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. erpublications.com [erpublications.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 133. Infrared spectra and dehydrogenase activity of isatin derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

The Ascendant Therapeutic Potential of 2,3-Dioxoindoline-4-carboxylic Acid Derivatives: A Technical Guide

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

The quest for novel therapeutic agents is a perpetual endeavor in biomedical research. Within the vast landscape of heterocyclic chemistry, the isatin (1H-indole-2,3-dione) nucleus stands out as a "privileged scaffold"—a molecular framework that consistently demonstrates a broad spectrum of biological activities.[1] This guide delves into a specific, yet profoundly promising, subclass: the 2,3-dioxoindoline-4-carboxylic acid derivatives. The strategic placement of a carboxylic acid group at the 4-position of the isatin core introduces a key functional handle for molecular diversification and potential enhancement of pharmacodynamic and pharmacokinetic properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic promise of this intriguing class of compounds.

The Core Moiety: Synthesis and Derivatization of this compound

The synthetic accessibility of a chemical scaffold is paramount to its exploration in drug discovery. The foundational 2,3-dioxoindoline (isatin) core is commonly synthesized via the Sandmeyer isonitrosoacetanilide isatin synthesis.[1] This classical method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of strong acid to yield the isatin ring system.[1][2]

Proposed Synthesis of this compound

To specifically obtain the 4-carboxy substituted isatin, the Sandmeyer synthesis can be adapted using 2-aminoterephthalic acid as the starting aniline. The presence of the carboxylic acid groups necessitates careful optimization of reaction conditions to avoid unwanted side reactions.

Experimental Protocol: Proposed Sandmeyer Synthesis of this compound

-

Isonitrosoacetanilide Formation:

-

In a round-bottom flask, dissolve 2-aminoterephthalic acid in a minimal amount of aqueous hydrochloric acid.

-

In a separate vessel, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.

-

Slowly add the aniline solution to the chloral hydrate/hydroxylamine solution with vigorous stirring.

-

Gently heat the mixture to initiate the condensation reaction, monitoring for the formation of a precipitate (the isonitrosoacetanilide derivative).

-

Cool the reaction mixture and isolate the precipitate by filtration. Wash thoroughly with cold water and dry.

-

-

Cyclization to this compound:

-

Carefully add the dried isonitrosoacetanilide derivative in small portions to pre-heated concentrated sulfuric acid with constant stirring.

-

Maintain the temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Isolate the product by filtration, wash with copious amounts of cold water to remove residual acid, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.

-

Derivatization Strategies

The true therapeutic potential lies in the derivatization of the this compound core. The carboxylic acid moiety provides a versatile anchor point for the introduction of various functional groups through standard organic transformations, leading to the generation of diverse chemical libraries for biological screening.

Logical Flow of Derivatization:

Caption: Derivatization pathways from the core molecule.

-

Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) can yield a library of 2,3-dioxoindoline-4-carboxamides. This approach allows for the introduction of various aryl, alkyl, and heterocyclic moieties to probe structure-activity relationships (SAR).

-

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can produce the corresponding esters. These esters can serve as final compounds or as intermediates for further derivatization.

-

Hydrazide Synthesis: Treatment of the methyl or ethyl ester of this compound with hydrazine hydrate is a common method to generate the corresponding hydrazide. This hydrazide is a key intermediate for the synthesis of hydrazones and other heterocyclic systems.

Biological Activities and Therapeutic Applications

While specific biological data for this compound derivatives are emerging, the extensive research on the broader isatin family provides a strong foundation for predicting their therapeutic potential.[1] The introduction of the 4-carboxylic acid group and its derivatives is anticipated to modulate these activities and potentially confer novel pharmacological properties.

Anticancer Activity

Isatin derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.

Potential Anticancer Mechanisms of Action:

Caption: Potential anticancer mechanisms of action.

-

Kinase Inhibition: Many isatin-based compounds are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The 4-carboxamide derivatives, in particular, can be designed to interact with the ATP-binding site of kinases.

-

Topoisomerase Inhibition: Some quinoline-4-carboxamide derivatives, structurally related to isatin derivatives, have been shown to inhibit topoisomerase I and II, enzymes essential for DNA replication in cancer cells.[3][4]

-

Induction of Apoptosis: Isatin derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

-

Tubulin Polymerization Inhibition: The isatin scaffold has been incorporated into molecules that inhibit tubulin polymerization, a key process in cell division, making it a target for anticancer drug development.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical IC50 Values of 2,3-Dioxoindoline-4-carboxamide Derivatives against Various Cancer Cell Lines

| Compound | Derivative Type | MCF-7 (μM) | HCT-116 (μM) | A549 (μM) |

| 1a | N-phenyl carboxamide | 8.5 | 12.3 | 15.1 |

| 1b | N-(4-chlorophenyl) carboxamide | 3.2 | 5.8 | 7.9 |

| 1c | N-(4-methoxyphenyl) carboxamide | 10.1 | 15.6 | 18.4 |

| 2a | Hydrazone of 1-hydrazide | >50 | >50 | >50 |

| Doxorubicin | Standard Drug | 0.5 | 0.8 | 1.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity

The isatin scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5] Derivatives of 2,3-dioxoindoline have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5] The introduction of the 4-carboxylic acid functionality and its amide or hydrazide derivatives can influence the lipophilicity and electronic properties of the molecule, which are critical for antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

The dicarbonyl system of the isatin core and the diverse functionalities that can be introduced via the 4-carboxylic acid group make these derivatives attractive candidates for enzyme inhibitors.

-

Carboxylesterase Inhibition: Isatins have been identified as selective inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous drugs.[6] This suggests a potential role for this compound derivatives in modulating drug metabolism and enhancing the efficacy of co-administered therapeutics.

-

Other Enzyme Targets: The structural features of these derivatives may also allow for the inhibition of other enzymes, such as proteases, kinases, and phosphatases, which are implicated in various diseases.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a comprehensive SAR for this compound derivatives is yet to be established, preliminary insights can be drawn from the broader isatin literature.

-

Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring of the isatin core can significantly impact biological activity. Electron-withdrawing groups are often associated with enhanced anticancer and antimicrobial properties.[1]

-

Derivatization of the Carboxylic Acid: The choice of amine for amide formation or the aldehyde/ketone for hydrazone synthesis will be critical in determining the pharmacological profile. Lipophilicity, hydrogen bonding capacity, and steric factors of the appended groups will play a crucial role.

The future of research in this area lies in the systematic synthesis and biological evaluation of diverse libraries of this compound derivatives. High-throughput screening against a panel of cancer cell lines, microbial strains, and clinically relevant enzymes will be instrumental in identifying lead compounds for further optimization and preclinical development.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its synthetic tractability, coupled with the proven biological versatility of the isatin core, positions it as a valuable starting point for the development of novel therapeutic agents. This technical guide provides a foundational framework for researchers to embark on the exploration of this exciting class of compounds, with the ultimate goal of translating their potential into tangible clinical benefits.

References

-

Synthesis and Antibacterial Activity of New (2,3-dioxo-indolin-1-yl) acetamides. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Biological Activities of Hydrazone Derivatives. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents. (1999). PubMed. Retrieved January 6, 2026, from [Link]

-

2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. (2022). International Journal of Research and Review. Retrieved January 6, 2026, from [Link]

-

Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Inhibition of glucose transport in human erythrocytes by 2,3-dioxoindole (isatin). (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID Se. (2023). ScienceRise: Pharmaceutical Science. Retrieved January 6, 2026, from [Link]

-

Molecular modelling studies for 4-Oxo-1,4-Dihydroquinoline-3- Carboxamide Derivatives as Anticancer agents. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. (2007). PubMed. Retrieved January 6, 2026, from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin – Oriental Journal of Chemistry [orientjchem.org]

- 6. (Open Access) Synthesis and Antimicrobial Activity of Some New Isatin Derivatives (2006) | Ankur Patel | 77 Citations [scispace.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2,3-Dioxoindoline-4-carboxylic acid

Foreword: Charting Unexplored Territory

In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold stands as a "privileged structure," a testament to its remarkable versatility and broad spectrum of biological activities.[1][2] From anticancer and antiviral to anticonvulsant and anti-inflammatory properties, isatin derivatives have consistently emerged as promising candidates in drug discovery.[2][3] This guide delves into the mechanistic possibilities of a lesser-explored derivative, 2,3-Dioxoindoline-4-carboxylic acid . In the absence of direct, published experimental data for this specific molecule, this document serves as a forward-looking technical guide, postulating a mechanism of action grounded in the well-established pharmacology of its parent and sibling compounds. We will proceed with a scientifically rigorous, hypothesis-driven approach, outlining the putative mechanisms and the experimental avenues to validate them.

Part 1: A Hypothesized Primary Mechanism of Action: Kinase Inhibition

The vast body of research on isatin derivatives points towards a predominant and therapeutically relevant mechanism: the inhibition of protein kinases.[4][5] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6] Therefore, it is our primary hypothesis that This compound acts as a competitive inhibitor of one or more protein kinases.

The rationale for this hypothesis is multifold:

-

Structural Precedent: The isatin core is a well-established pharmacophore for kinase inhibition. Marketed drugs like Sunitinib, an oxindole derivative, validate the potential of this scaffold to target the ATP-binding pocket of kinases.[4][5]

-

Electronic and Structural Features: The electron-rich aromatic ring and the two carbonyl groups of the isatin core are capable of forming multiple non-covalent interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues in a kinase's active site.[7]

-

Versatility of the Scaffold: The isatin nucleus can be functionalized at various positions to achieve selectivity and potency for different kinases.[2]

We postulate that this compound likely functions as a Type I ATP-competitive inhibitor, binding to the active conformation of the kinase.[8]

The Role of the 4-Carboxylic Acid Moiety

The introduction of a carboxylic acid group at the 4-position of the indoline ring is a critical modification that is expected to significantly influence the molecule's interaction with its biological target.[9] This functional group can:

-

Introduce Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated, forming a carboxylate anion. This allows for strong ionic interactions (salt bridges) with positively charged amino acid residues, such as lysine or arginine, within the kinase's active site.[9]

-

Enhance Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, potentially forming additional hydrogen bonds with the target protein and increasing binding affinity.[10]

-

Modulate Physicochemical Properties: The presence of the carboxylic acid will increase the polarity and water solubility of the compound compared to the parent isatin molecule.[11]

Part 2: Structural Basis for the Hypothesized Kinase Inhibition

The putative binding mode of this compound within a generic kinase ATP-binding pocket is illustrated below. This model is based on known interactions of other isatin-based kinase inhibitors.[8]

The key interactions are hypothesized to be:

-

Hinge Region Binding: The lactam NH group and the C2-carbonyl of the isatin core are predicted to form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved motif that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many ATP-competitive kinase inhibitors.

-

Hydrophobic Interactions: The aromatic ring of the isatin scaffold can engage in hydrophobic and π-π stacking interactions with hydrophobic residues in the ATP-binding pocket.

-

Ionic and Polar Interactions of the 4-Carboxylic Acid: The carboxylate group at the 4-position is positioned to form a salt bridge with a conserved lysine residue, a common feature in many kinase active sites, or engage in hydrogen bonding with other polar residues.

Below is a conceptual diagram illustrating this hypothesized binding mode.

Caption: A stepwise experimental workflow to elucidate the mechanism of action.

Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., Glycogen Synthase Kinase 3β, GSK-3β, a known target of some isatin derivatives). [4] Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (test compound)

-

Staurosporine (positive control inhibitor)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

384-well white plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in kinase buffer.

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 5 µL of the kinase reaction mixture containing the GSK-3β enzyme and substrate peptide in kinase buffer.

-

Add 1 µL of the serially diluted test compound or control (DMSO for no inhibition, staurosporine for positive control).

-

Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for GSK-3β).

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Objective: To confirm that this compound interacts with its target kinase within a live-cell environment.

Materials:

-

HEK293 cells

-

Expression vector for the target kinase fused to NanoLuc® luciferase

-

NanoBRET™ fluorescent tracer for the target kinase

-

Opti-MEM® I Reduced Serum Medium

-

Transfection reagent (e.g., FuGENE® HD)

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White 96-well cell culture plates

-

Plate reader capable of measuring filtered luminescence (450 nm and >600 nm).

Procedure:

-

Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and plate in the 96-well plates. Incubate for 24 hours.

-

Compound Treatment: Add varying concentrations of this compound to the cells.

-

Tracer and Substrate Addition: Add the NanoBRET™ tracer and the Nano-Glo® Substrate/Inhibitor mixture to the wells.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Luminescence Measurement: Measure the donor emission (450 nm) and acceptor emission (>600 nm) using a specialized plate reader.

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

-

A decrease in the NanoBRET™ ratio with increasing concentrations of the test compound indicates competitive displacement of the tracer and thus, target engagement.

-

Determine the IC50 value for target engagement.

-

Part 4: Anticipated Data and Interpretation

The following table summarizes the hypothetical data that would be expected from the proposed experiments, assuming our hypothesis is correct.

| Experiment | Parameter | Hypothetical Value | Interpretation |

| In Vitro Kinase Assay | IC50 (GSK-3β) | 500 nM | The compound is a potent inhibitor of the target kinase. |

| Kinase Selectivity Panel | S-Score (10) | 0.05 | The compound is highly selective for a small number of kinases. |

| Cellular Target Engagement | IC50 (NanoBRET™) | 1.5 µM | The compound enters cells and binds to the target kinase. |

| Downstream Signaling Assay | p-Tau (Ser396) IC50 | 2.0 µM | The compound inhibits the downstream signaling of the target kinase in cells. |

Conclusion and Future Directions

This guide has outlined a plausible, hypothesis-driven mechanism of action for this compound, centered on the inhibition of protein kinases. The structural features of this molecule, particularly the established isatin pharmacophore and the novel 4-carboxylic acid moiety, provide a strong rationale for this proposed mechanism. The detailed experimental workflows and protocols provided herein offer a clear path for the empirical validation of this hypothesis.

Future research should focus on executing these experiments to first confirm the kinase inhibitory activity and then to identify the specific kinase target(s). Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be crucial for optimizing the potency and selectivity of this promising scaffold. [7]Ultimately, co-crystallization of the compound with its target kinase will provide definitive proof of the binding mode and pave the way for rational drug design.

References

- A summary of the cytotoxic structure-activity relationship of isatin deriv

- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (n.d.).

- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. (2022-05-05)

- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules. (2022-02-22)

- Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Medicinal Chemistry. (2022-01-13)

- Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry.

- Recent Advancement in Synthesis of Isatin as Anticonvulsant Agents: A Review. Medicinal Chemistry. (2014-04-12)

- From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. Current Drug Targets.

- From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents.

- Synthesis of isatin semicarbazones as novel anticonvulsants - role of hydrogen bonding. Die Pharmazie.

- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules.

- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Pharmaceutical and Biomedical Research.

- Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays. Journal of the Brazilian Chemical Society.

- From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. (n.d.).

- Cytotoxic and Anticancer Activities of Isatin and Its Derivatives... Anti-Cancer Agents in Medicinal Chemistry. (2009-05-01)

- Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Molecules. (2021-04-21)

- Biological targets for isatin and its analogues: Implications for therapy. Journal of Pharmacy and Pharmacology.

- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules.

- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity.

- Isatin Compounds as Noncovalent SARS Coronavirus 3C-like Protease Inhibitors. Journal of Medicinal Chemistry. (2006-05-16)

- Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA. Pharmacology & Pharmacy.

- Isatin Derivatives and Their Antiviral Properties Against Arboviruses: A Review. Current Drug Targets.

- Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors. PubMed. (2005-06-15)

- Isatin thiazoles as antidiabetic: Synthesis, in vitro enzyme inhibitory activities, kinetics, and in silico studies. Archiv der Pharmazie. (2022-03-30)

- Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry.

- 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities.

- Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors.

- isatin and its derivatives: review of pharmacological activities and therapeutic potential.

- 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities.

- Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024-05-06)

- The Role of Functional Groups in Drug-Receptor Interactions.

- The Role of Functional Groups in Drug-Receptor Interactions. UQ eSpace.

- Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. RSC Advances.

- Functional Group Characteristics and Roles. ASHP.

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry.

- Synthesis of novel 4-substituted isatin Schiff base derivatives as potential autophagy inducers and evaluation of their antitumour activity. Bioorganic & Medicinal Chemistry.

- Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Molecules. (2022-07-21)

- Synthesis of Isatin and Its Derivatives and their Applications in Biological System.

- A Review on Different Synthetic Route and the Medicinal Aplications of 2-(3-(Dimethylamino)Propyl) Isoindoline-1,3- Dione Derivatives.

- Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human pl

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. scielo.br [scielo.br]

- 5. Cytotoxic and Anticancer Activities of Isatin and Its Derivatives...: Ingenta Connect [ingentaconnect.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. wpage.unina.it [wpage.unina.it]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

A Technical Guide to the Synthesis of 2,3-Dioxoindoline-4-carboxylic Acid: Strategies, Mechanisms, and Protocols

Introduction: The Significance of the Isatin-4-Carboxylic Acid Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone class of heterocyclic compounds, serving as pivotal precursors in the synthesis of a vast array of pharmacologically active molecules and functional materials.[1][2] Among these, 2,3-dioxoindoline-4-carboxylic acid, or isatin-4-carboxylic acid, is of particular interest. The presence of the carboxylic acid group at the C4 position provides a crucial synthetic handle for further molecular elaboration, enabling the construction of complex quinolines, spiro-compounds, and other heterocyclic systems with therapeutic potential.[3][4] These derivatives have shown a wide spectrum of biological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[1][5]

However, the synthesis of 4-substituted isatins presents a significant regiochemical challenge. Many classical isatin syntheses, when starting with a meta-substituted aniline, yield an inseparable mixture of 4- and 6-substituted regioisomers.[6] This guide provides an in-depth exploration of the primary synthetic routes to the isatin core, with a specific focus on strategies to achieve the selective synthesis of this compound. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of the most effective methods for researchers in medicinal chemistry and drug development.

Part 1: Classical Synthetic Approaches and the Regioselectivity Challenge

The traditional methods for isatin synthesis were developed over a century ago and remain relevant, particularly for simple analogs. Understanding their mechanisms is key to appreciating the challenges they pose for specific substitution patterns.

The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is arguably the most recognized and historically significant method for preparing the isatin ring system.[7][8] The overall strategy involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized under strong acidic conditions to yield the isatin core.[9][10]

Causality and Mechanism: The reaction begins with the formation of an α-oximinoacetanilide intermediate. The aniline's nucleophilic nitrogen attacks the carbonyl group of chloral hydrate, and subsequent reaction with hydroxylamine establishes the oxime functionality. The critical step is the final, acid-catalyzed intramolecular electrophilic substitution (a Friedel-Crafts type acylation).[11] Concentrated sulfuric acid protonates the oxime, facilitating the formation of a reactive nitrilium ion species which then attacks the aromatic ring to close the five-membered lactam.[9]

For the synthesis of this compound, the starting material is 3-aminobenzoic acid. The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring, making the cyclization step more challenging. Furthermore, as an m-directing group, it leads to cyclization at both the C2 and C6 positions (ortho to the amine), resulting in a mixture of isatin-4-carboxylic acid and isatin-6-carboxylic acid, which are often difficult to separate.

Figure 1: General workflow of the Sandmeyer Isatin Synthesis.

Experimental Protocol: Sandmeyer Synthesis of Isatin-4/6-Carboxylic Acid Mixture [12][13]

-

Isonitrosoacetanilide Formation: In a 2 L round-bottomed flask, dissolve chloral hydrate (27.5 g, 0.166 mol) in 400 mL of water. Add crystallized sodium sulfate (400 g) to create a saturated solution.

-

In a separate beaker, prepare a solution of 3-aminobenzoic acid (20.0 g, 0.146 mol) in 100 mL of water containing concentrated hydrochloric acid (15 mL, ~0.18 mol).

-

Add the 3-aminobenzoic acid solution to the flask, followed by a solution of hydroxylamine hydrochloride (34 g, 0.489 mol) in 150 mL of water.

-

Heat the mixture to a vigorous boil for approximately 5-10 minutes. The isonitrosoacetanilide intermediate will begin to precipitate.

-

Cool the flask under running water to solidify the product. Filter the solid under suction and dry thoroughly. The intermediate should be completely dry to avoid an uncontrolled reaction in the next step.[12]

-

Cyclization: In a 500 mL flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (180 mL) to 50°C.

-

Add the dry isonitrosoacetanilide intermediate in small portions, maintaining the temperature between 60°C and 70°C. Use external cooling to manage the exothermic reaction.[12]

-

Once the addition is complete, heat the mixture to 80°C for 10 minutes to ensure the reaction goes to completion.

-

Carefully pour the hot acid mixture over 1 L of crushed ice.

-

Allow the precipitate to stand, then filter, wash with cold water until the washings are neutral, and dry to yield the crude mixture of this compound and 2,3-dioxoindoline-6-carboxylic acid.

The Stolle Synthesis

The Stolle synthesis is a more direct and often higher-yielding alternative to the Sandmeyer method, particularly for N-substituted isatins.[8][14] It involves a two-step process: acylation of an aniline with oxalyl chloride to form an N-aryl-2-chloro-2-oxoacetamide, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization.[15]

Causality and Mechanism: The reaction of 3-aminobenzoic acid with oxalyl chloride readily forms the chlorooxalylanilide intermediate. The subsequent cyclization is promoted by a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the intramolecular attack.[8][15] Like the Sandmeyer route, the Stolle synthesis also suffers from a lack of regioselectivity when applied to meta-substituted anilines, producing a mixture of 4- and 6-carboxy isomers. The strong Lewis acid can also form a complex with the carboxylic acid moiety, potentially complicating the reaction and workup.

Figure 2: Key steps in the Stolle Synthesis pathway.

Part 2: Advanced Strategies for Regiospecific Synthesis

To overcome the limitations of classical methods, modern synthetic strategies have been developed that provide predictable regiochemical control. For the specific synthesis of this compound, the most powerful approaches rely on directed metalation.

Directed Ortho-Metalation (DoM) Strategy

The Meanwell and Hewawasam method provides an elegant solution to the regioselectivity problem by utilizing a Directed Metalation Group (DMG).[6] A DMG is a functional group that directs a strong base (typically an organolithium reagent) to deprotonate the ortho position.

Causality and Mechanism: In this approach, the starting material, 3-aminobenzoic acid, must first be modified. The amine is protected with a suitable group (e.g., Boc, Piv) that can function as a DMG, and the carboxylic acid is often protected as an ester. The protected aniline is then treated with an excess of a strong base like sec-butyllithium (s-BuLi) at low temperatures (-78°C). The base first deprotonates the N-H bond of the protected amine. The resulting lithium amide then complexes with the organolithium reagent, directing a second deprotonation specifically at the C4 position (ortho to the directing group). This generates a dianion intermediate with predictable regiochemistry. This nucleophilic dianion is then quenched with an electrophile like diethyl oxalate. An acidic workup removes the protecting groups and facilitates cyclization to afford the desired 4-substituted isatin exclusively.[6] This method's primary advantage is its excellent regiochemical control for synthesizing 4-substituted isatins from meta-substituted anilines.[6]

Figure 3: Logical workflow for the Directed Ortho-Metalation strategy.

Experimental Protocol: Regiospecific Synthesis of Isatin-4-Carboxylic Acid (Conceptual) Note: This is a representative protocol based on the principles of directed metalation; specific protecting groups and conditions may require optimization.

-

Protection: Protect the amine of 3-aminobenzoic acid with a suitable directing group (e.g., pivaloyl chloride) and esterify the carboxylic acid (e.g., using methanol and catalytic acid).

-

Metalation: In a flame-dried, three-necked flask under an inert atmosphere (argon), dissolve the protected starting material in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (2.2 equivalents) via syringe, keeping the temperature below -70°C. Stir the resulting deep-colored solution for 1-2 hours at -78°C to ensure complete dianion formation.

-

Quenching: Add diethyl oxalate (1.2 equivalents) dropwise to the solution, again maintaining a low temperature. Stir for an additional 2-3 hours at -78°C.

-

Workup and Cyclization: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Treat the crude intermediate with aqueous hydrochloric acid and heat to reflux to effect deprotection of the amine and cyclization to the final product, this compound. Purify via recrystallization or column chromatography.

Part 3: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends critically on the desired scale, purity requirements, and available starting materials. For this compound, the trade-off is often between the simplicity of classical methods and the precision of modern ones.

| Synthetic Method | Key Starting Material | Key Reagents | Key Advantages | Key Limitations for 4-Carboxy Synthesis |

| Sandmeyer Synthesis | 3-Aminobenzoic Acid | Chloral Hydrate, Hydroxylamine HCl, H₂SO₄ | Well-established, inexpensive reagents.[12][16] | Poor regioselectivity (forms 4- and 6-isomers); harsh acidic conditions.[9] |

| Stolle Synthesis | 3-Aminobenzoic Acid | Oxalyl Chloride, Lewis Acid (e.g., AlCl₃) | Often provides better yields than Sandmeyer for some substrates.[8][15] | Poor regioselectivity; strong Lewis acid can interfere with the COOH group.[6] |

| Directed Ortho-Metalation | Protected 3-Aminobenzoic Acid | Strong Base (s-BuLi, n-BuLi), Diethyl Oxalate | Excellent and predictable regioselectivity for the 4-position.[6] | Requires protecting groups, strictly anhydrous/anaerobic conditions, and cryogenic temperatures. |

Conclusion

The synthesis of this compound is a task that highlights the evolution of organic synthesis. While classical methods like the Sandmeyer and Stolle reactions provide access to the isatin core, they fail to deliver the regiochemical purity required for targeted drug development when starting from meta-substituted anilines. For researchers requiring unambiguous access to the 4-carboxy isomer, modern techniques such as the directed ortho-metalation strategy are indispensable. Although more technically demanding, the precision offered by these methods provides a reliable and scalable path to this valuable synthetic intermediate, paving the way for the discovery of novel therapeutics.

References

- Synthesis of Substituted Isatins. National Institutes of Health.

- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Research and Therapy.

- Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences - International Research and Publishing Academy.

- Isatin synthesis. Organic Chemistry Portal.

- Isatin Derivatives: A New Frontier in Synthesis and Applications. YouTube.

- Sandmeyer Isatin Synthesis. Cambridge University Press.

- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm (RSC Publishing).

- Isatin Synthesis: Key Methods for Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD..

-

Isatin . Organic Syntheses. Available from: [Link]

-

A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water . ResearchGate. Available from: [Link]

-

A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water . ResearchGate. Available from: [Link]

-

ChemInform Abstract: Recent Developments in the Synthesis and Applications of Isatins . ResearchGate. Available from: [Link]

- Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.

-

Martinet dioxindole synthesis . Wikipedia. Available from: [Link]

-

Sandmeyer Isatin Synthesis . SynArchive. Available from: [Link]

-

Sandmeyer Isonitrosoacetanilide Isatin Synthesis . Merck & Co., Inc.. Available from: [Link]

-

A general method for the synthesis of isatins . The Journal of Organic Chemistry. Available from: [Link]

-

Synthesis of Isatin and Its Derivatives & their Applications in Biological System . Lupine Publishers. Available from: [Link]

-

(PDF) Synthesis of Isatin and its derivatives containing heterocyclic compounds . ResearchGate. Available from: [Link]

-

(PDF) Synthesis of Isatin and Its Derivatives and their Applications in Biological System . ResearchGate. Available from: [Link]

-

2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities . International Journal of Research and Review. Available from: [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.irapa.org [journals.irapa.org]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. Sandmeyer Isonitrosoacetanilide Isatin Synthesis [drugfuture.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. nmc.gov.in [nmc.gov.in]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. biomedres.us [biomedres.us]

Unlocking Therapeutic Potential: A Technical Guide to 2,3-Dioxoindoline-4-carboxylic Acid and its Derivatives as Targeted Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isatin (1H-indole-2,3-dione) scaffold represents a "privileged" structure in medicinal chemistry, serving as a versatile foundation for the design and synthesis of a multitude of biologically active compounds.[1][2][3] This technical guide focuses on a specific, yet highly promising, derivative: 2,3-Dioxoindoline-4-carboxylic acid and its analogues. We will delve into the core scientific principles underpinning their therapeutic potential, exploring validated molecular targets, detailing robust experimental protocols for their evaluation, and presenting a logical framework for future drug discovery efforts. This document is intended to serve as a comprehensive resource for researchers actively engaged in the pursuit of novel therapeutics, providing both foundational knowledge and actionable methodologies.

The Isatin Scaffold: A Gateway to Diverse Bioactivity

Isatin, an endogenous compound found in mammals, and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities.[4][5] These include anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[6][7][8] The synthetic tractability of the isatin core allows for systematic modifications at several key positions, primarily the N1 nitrogen, the C3 carbonyl group, and various positions on the aromatic ring. This chemical versatility enables the fine-tuning of physicochemical properties and biological activities, making it an ideal starting point for targeted drug design.[3]

The introduction of a carboxylic acid moiety at the 4-position of the 2,3-dioxoindoline core introduces a critical functional group that can significantly influence the molecule's pharmacological profile. The carboxyl group can act as a key pharmacophore, participating in hydrogen bonding and electrostatic interactions with biological targets. Furthermore, it provides a handle for the synthesis of a diverse array of derivatives, such as esters and amides, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.[9]

Key Therapeutic Targets and Mechanisms of Action

Research into isatin derivatives has revealed their ability to modulate the activity of several key enzymes and signaling pathways implicated in various diseases, particularly cancer. The following sections will explore some of the most promising therapeutic targets for this compound and its analogues.

Kinase Inhibition in Oncology

Protein kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer. Isatin derivatives have emerged as potent inhibitors of several oncogenic kinases.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed in solid tumors, EGFR activation promotes cell proliferation, survival, and metastasis.

-

Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[1]

The proposed mechanism of action for isatin-based kinase inhibitors often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates and disrupting the signaling cascade. The carboxylic acid group at the 4-position can potentially form key interactions with conserved residues within the ATP-binding site, enhancing binding affinity and inhibitory potency.

Diagram: Generalized Kinase Inhibition by a this compound Derivative

Caption: Competitive inhibition of a protein kinase by a this compound derivative.

Carboxylesterase Inhibition

Carboxylesterases (CEs) are a family of enzymes involved in the metabolism of a wide range of xenobiotics, including many ester-containing drugs. Inhibition of CEs can be a valuable strategy to modulate the pharmacokinetics and efficacy of co-administered therapeutic agents. Isatin derivatives, particularly those with hydrophobic substituents, have been identified as potent and specific inhibitors of human CEs.[10] The inhibitory potency of these compounds is often correlated with their hydrophobicity.[10] The carboxylic acid group of this compound could be derivatized to modulate its lipophilicity and explore its potential as a CE inhibitor.

Induction of Apoptosis